Bis(2-nitrobenzyl) benzene-1,4-dicarboxylate
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Overview
Description
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is an organic compound that features a benzene ring substituted with two nitrophenylmethyl groups and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by esterification reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups, forming diamino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions include nitrobenzoic acids, diamino derivatives, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing cellular oxidative stress pathways. The carboxylate groups may facilitate binding to specific proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,4-BIS[(2-AMINOPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: Similar structure but with amino groups instead of nitro groups.
1,4-BIS[(2-METHYLPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE: Contains methyl groups instead of nitro groups.
Uniqueness
1,4-BIS[(2-NITROPHENYL)METHYL] BENZENE-1,4-DICARBOXYLATE is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The combination of nitro and carboxylate groups allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C22H16N2O8 |
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Molecular Weight |
436.4 g/mol |
IUPAC Name |
bis[(2-nitrophenyl)methyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H16N2O8/c25-21(31-13-17-5-1-3-7-19(17)23(27)28)15-9-11-16(12-10-15)22(26)32-14-18-6-2-4-8-20(18)24(29)30/h1-12H,13-14H2 |
InChI Key |
IADIJSPRBASBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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